molecular formula C16H18N4O2S B7545652 1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide

1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide

Cat. No. B7545652
M. Wt: 330.4 g/mol
InChI Key: VPGSJYUMOSKHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide is a compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as Compound 1 and is structurally classified as a piperidine derivative.

Mechanism of Action

The exact mechanism of action of Compound 1 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, it has been shown to enhance the activity of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors. This results in an increase in chloride ion influx and hyperpolarization of the neuron, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have analgesic effects by modulating the activity of nociceptive neurons in the spinal cord. It has also been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of Compound 1 is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological processes. Additionally, its relatively simple synthesis method makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Compound 1. One area of interest is its potential use in the treatment of neurodegenerative disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential therapeutic applications in humans. Additionally, its potential as a novel analgesic and anti-inflammatory agent warrants further investigation. Finally, the development of more soluble derivatives of Compound 1 could improve its usefulness in experimental settings.

Synthesis Methods

The synthesis of Compound 1 involves the reaction of 1-phenylpiperidine-4-carboxylic acid with thionyl chloride to form 1-phenylpiperidine-4-carbonyl chloride. This intermediate product is then reacted with 2-aminothiazole to form Compound 1. The yield of Compound 1 is typically around 50%, and the purity can be improved through recrystallization.

Scientific Research Applications

Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-14(19-15-17-8-10-23-15)12-5-4-9-20(11-12)16(22)18-13-6-2-1-3-7-13/h1-3,6-8,10,12H,4-5,9,11H2,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGSJYUMOSKHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.